molecular formula C13H18Cl2N4O B1487065 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride CAS No. 1177287-65-8

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride

Cat. No.: B1487065
CAS No.: 1177287-65-8
M. Wt: 317.21 g/mol
InChI Key: HSYHNDRIZRDSIV-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a chemical compound with the molecular formula C13H16N4O and a molecular weight of 244.3 g/mol. This compound is a derivative of quinazoline, which is a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride typically involves the reaction of piperazine with quinazolin-4-one derivatives under acidic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include hydrochloric acid and organic solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different alkyl or aryl groups.

Scientific Research Applications

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride has various applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is unique in its structure and properties compared to other quinazoline derivatives. Similar compounds include:

  • Quinazolin-4-one: The parent compound without the piperazine moiety.

  • Piperazine derivatives: Other compounds containing the piperazine ring but with different substituents.

  • Quinazoline analogs: Compounds with variations in the quinazoline core structure.

These compounds may have different biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;;/h1-4,14H,5-9H2,(H,15,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYHNDRIZRDSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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